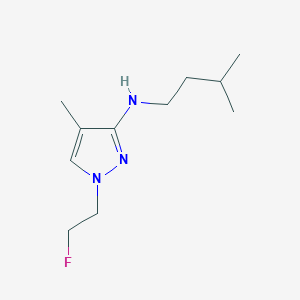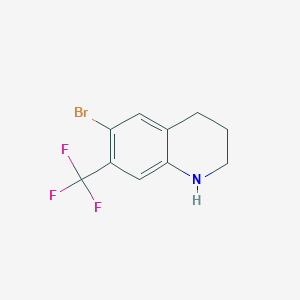![molecular formula C10H12F3NO3S B11760611 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a trifluoromethoxy group, a sulfonamide group, and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzene sulfonyl chloride with 2-(trifluoromethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that require para-aminobenzoic acid for folic acid synthesis. This inhibition disrupts the folic acid metabolism cycle, leading to the inhibition of bacterial growth and proliferation .
Comparación Con Compuestos Similares
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
2-(trifluoromethyl)benzenesulfonamide: Similar in structure but lacks the methyl group and the trifluoromethoxy group.
(trifluoromethoxy)benzene: Contains the trifluoromethoxy group but lacks the sulfonamide group.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic
Propiedades
Fórmula molecular |
C10H12F3NO3S |
|---|---|
Peso molecular |
283.27 g/mol |
Nombre IUPAC |
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c1-8-3-2-4-9(7-8)18(15,16)14-5-6-17-10(11,12)13/h2-4,7,14H,5-6H2,1H3 |
Clave InChI |
MSUMVHPIVVJORX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


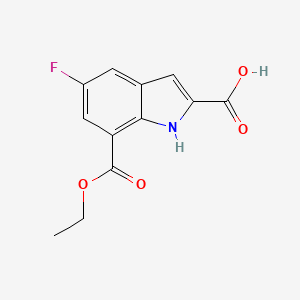

![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
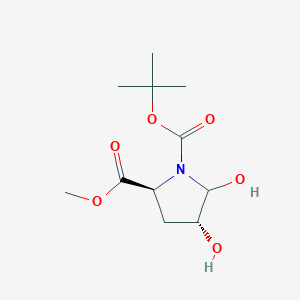
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)

![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)

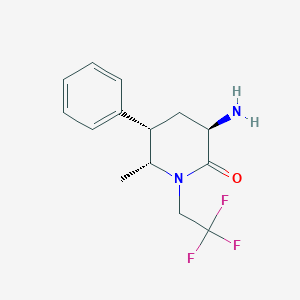
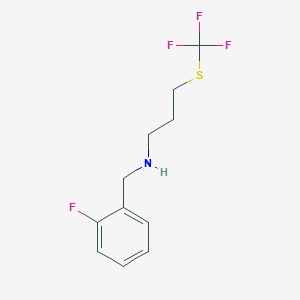
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)

